Fmoc-adma(pbf)-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-adma(pbf)-oh, also known as N-α-Fmoc-N,NÆ-δ-dimethyl-N,NÆ-δ-di-t.-butoxycarbonyl-L-arginine, is a derivative used in Fmoc solid-phase peptide synthesis (SPPS). This compound is particularly useful for introducing symmetric dimethyl-arginine residues into peptides during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-adma(pbf)-oh involves the protection of the arginine side chain with the pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) group. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group. The coupling can be carried out using standard activation methods, and the removal of the Boc (tert-butoxycarbonyl) protecting groups occurs during the TFA (trifluoroacetic acid)-mediated cleavage reaction .
Industrial Production Methods
Industrial production of this compound typically involves automated Fmoc-based solid-phase peptide synthesis. This method allows for the efficient and scalable production of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-adma(pbf)-oh undergoes various chemical reactions, including:
Substitution Reactions: The removal of protecting groups such as Boc and Fmoc.
Coupling Reactions: Formation of peptide bonds during SPPS.
Common Reagents and Conditions
Reagents: Piperidine for Fmoc deprotection, TFA for Boc deprotection, and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Conditions: Typically carried out at room temperature with specific solvents like DMF (dimethylformamide) for solubility.
Major Products
The major products formed from these reactions are peptides with symmetric dimethyl-arginine residues, which are useful in various biological studies .
Scientific Research Applications
Fmoc-adma(pbf)-oh has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly those containing methylated arginine residues.
Biology: Studied for its role in post-translational modifications and protein interactions.
Medicine: Investigated for its potential in developing therapeutic peptides and understanding disease mechanisms.
Industry: Utilized in the production of peptide-based drugs and biochemical research tools.
Mechanism of Action
The mechanism of action of Fmoc-adma(pbf)-oh involves the introduction of symmetric dimethyl-arginine residues into peptides. This modification can affect protein function, interactions, and stability. The molecular targets and pathways involved include protein methylation and arginine methyltransferases .
Comparison with Similar Compounds
Similar Compounds
Fmoc-SDMA(Boc)2-ONa: Another derivative used for introducing symmetric dimethyl-arginine during Fmoc SPPS.
Fmoc-2-amino-3,4-dimethylbenzoic acid: A related compound used in peptide synthesis.
Uniqueness
Fmoc-adma(pbf)-oh is unique due to its specific protecting groups and its application in introducing symmetric dimethyl-arginine residues, which are important for studying protein methylation and interactions .
Properties
Molecular Formula |
C36H44N4O7S |
---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
5-[[dimethylamino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(40(6)7)37-18-12-17-30(33(41)42)38-35(43)46-20-29-26-15-10-8-13-24(26)25-14-9-11-16-27(25)29/h8-11,13-16,29-30H,12,17-20H2,1-7H3,(H,37,39)(H,38,43)(H,41,42) |
InChI Key |
QQJCGHJCOJVEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.